molecular formula C9H9NO B8801638 2-(4-hydroxyphenyl)propanenitrile CAS No. 21850-61-3

2-(4-hydroxyphenyl)propanenitrile

Cat. No.: B8801638
CAS No.: 21850-61-3
M. Wt: 147.17 g/mol
InChI Key: BTNSSVRIZUUYGM-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)propanenitrile is an organic compound with the molecular formula C₉H₉NO It is characterized by the presence of a hydroxyphenyl group attached to a propiononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-hydroxyphenyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenol with hydrogen cyanide in the presence of a catalyst. Another method includes the nitration of 2-phenylethanol, followed by catalytic hydrogenation and subsequent nitrosation and acid hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers and esters

Scientific Research Applications

2-(4-hydroxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets. For example, it can act as an agonist for certain receptors, leading to the activation of signaling pathways. The hydroxy group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylacetonitrile
  • 4-Hydroxyphenylpropanenitrile
  • 4-Hydroxyphenylbutanenitrile

Uniqueness

2-(4-hydroxyphenyl)propanenitrile is unique due to its specific structural features, such as the position of the hydroxy group and the length of the carbon chain. These characteristics influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

21850-61-3

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(4-hydroxyphenyl)propanenitrile

InChI

InChI=1S/C9H9NO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7,11H,1H3

InChI Key

BTNSSVRIZUUYGM-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Finely ground 2-(4-aminophenyl) propionitrile (73 g., 0.5 mole) was suspended in concentrated hydrochloric acid (125 ml.). The stirred suspension was diazotised at 0°-5°C by the dropwise addition of a solution of sodium nitrite (36.23 g., 0.525 mole) in water (60 ml.) during 1-2 hours. The almost clear solution was stirred for a further 20 minutes at 5°-10°C, then poured into a stirred, boiling solution of concentrated sulphuric acid (250 ml.) in water (2.5 l.). After 6 minutes it was cooled in an ice-bath, then extracted with ether (x4). The combined ether extracts were extracted with 2N-sodium hydroxide solution (x6). The combined alkaline extracts were cooled in ice-bath, acidified with concentrated hydrochloric acid and extracted with ether (x3). The combined ether extracts were washed with saturated sodium chloride solution (x3), dried (Na2SO4) and evaporated to leave a dark brown oil (66.7 g.) which on distillation gave 2-(4-hydroxyphenyl) propionitrile (59.58 g.), b.p. 112°-122°C/0.125 m.m., m.p. 41°-46°C.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
36.23 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

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